



Application Notes: The Use of Z-Yvad-fmk in Primary Cell Lines

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Compound of Interest		
Compound Name:	Z-Yvad-fmk	
Cat. No.:	B6592521	Get Quote

Audience: Researchers, scientists, and drug development professionals.

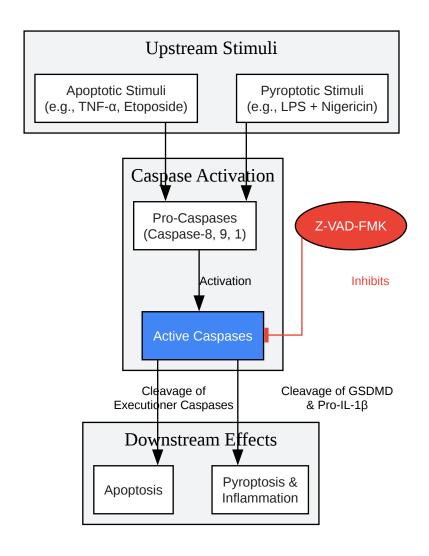
Introduction Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, thereby preventing the downstream signaling cascades that lead to programmed cell death.[1][2] Caspases, a family of cysteine proteases, are central regulators of both apoptosis (programmed cell death) and pyroptosis (a pro-inflammatory form of cell death).[2][3] This makes Z-VAD-FMK an invaluable tool for researchers studying the mechanisms of cell death, inflammation, and cellular responses to various stimuli in primary cell lines.[2] These notes provide detailed applications and protocols for utilizing Z-VAD-FMK in primary cell research.

Mechanism of Action Caspases exist as inactive zymogens (pro-caspases) and are activated upon receiving specific signals. They can be broadly categorized into:

- Initiator Caspases: Such as Caspase-8 and Caspase-9 in apoptosis, and Caspase-1 in pyroptosis.
- Executioner Caspases: Such as Caspase-3 and Caspase-7, which cleave a broad range of cellular substrates to execute apoptosis.[3]
- Inflammatory Caspases: Such as Caspase-1, -4, and -5, which are crucial for the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and for inducing pyroptosis.[2][3]



Z-VAD-FMK, due to its peptide sequence and fluoromethylketone (FMK) group, irreversibly binds to the active site of these caspases, preventing them from cleaving their respective substrates.[1][2] This inhibitory action allows researchers to determine whether a specific cellular outcome is caspase-dependent.



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Mechanism of Z-VAD-FMK as a pan-caspase inhibitor.

Quantitative Data Summary

The effective concentration of Z-VAD-FMK can vary significantly depending on the primary cell type, the nature of the apoptotic or pyroptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.

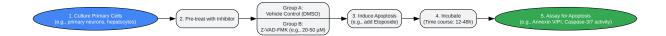


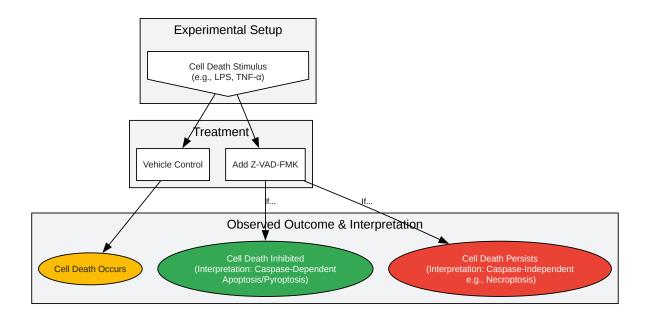
Parameter	Value/Range	Cell Type Examples	Notes	Citations
Synonyms	Z-VAD(OMe)- FMK	N/A	The O- methylated form enhances cell permeability.	[1]
Target Caspases	Pan-caspase inhibitor	Most primary cells	Potently inhibits caspases-1 through -10, with the exception of caspase-2.	[2]
Working Concentration	5 μΜ - 100 μΜ	Human Granulosa Cells, BMDMs, C2C12 cells	Titration is critical. High concentrations (>1%) of the DMSO solvent can be toxic.	[4][5][6]
Typical Pre- incubation	30 min - 2 hours	BMDMs, HepG2 cells, Jurkat cells	Should be added prior to or concurrently with the cell death stimulus.	[4][6][7]
Reconstitution Solvent	DMSO	N/A	Prepare a concentrated stock (e.g., 10-20 mM) for storage.	[2]
Storage	-20°C	N/A	Reconstituted product is stable for up to 6 months. Avoid repeated freezethaw cycles.	[2]



Key Applications & Protocols Application 1: Determining Caspase-Dependency of Apoptosis

Z-VAD-FMK is frequently used to confirm that cell death induced by a specific compound or stimulus occurs via a caspase-dependent apoptotic pathway. If Z-VAD-FMK rescues cells from death, it indicates the involvement of caspases.





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